molecular formula C12H16O4 B177352 2-(3,4-Dimethoxyphenyl)butanoic acid CAS No. 138505-15-4

2-(3,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B177352
CAS No.: 138505-15-4
M. Wt: 224.25 g/mol
InChI Key: ACKKUPHTDWMADK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol . It is characterized by the presence of a butanoic acid moiety attached to a 3,4-dimethoxyphenyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, 4-(3,4-Dimethoxyphenyl)butyric acid, indicates that it causes serious eye irritation . It is recommended to wash skin thoroughly after handling and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound is used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets by forming or breaking bonds, leading to changes in the structure or function of the target molecules .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Pharmacokinetics

Its molecular weight of 22426 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the body.

Result of Action

Its use in proteomics research suggests that it may have effects at the protein level, potentially altering protein structure or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 3,4-dimethoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzoic acid
  • 2-(3,4-Dimethoxyphenyl)propanoic acid

Comparison: 2-(3,4-Dimethoxyphenyl)butanoic acid is unique due to its butanoic acid moiety, which imparts different chemical and physical properties compared to similar compounds with shorter or different alkyl chains.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-9(12(13)14)8-5-6-10(15-2)11(7-8)16-3/h5-7,9H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKKUPHTDWMADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474276
Record name 2-(3,4-dimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138505-15-4
Record name 2-(3,4-dimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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